molecular formula C19H17FN2O3 B12620548 1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine

1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine

Cat. No.: B12620548
M. Wt: 340.3 g/mol
InChI Key: OMKJLTOBBGRAHT-DHZHZOJOSA-N
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Description

1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring, a nitrobenzoyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine typically involves multi-step organic reactionsThe final step involves the cyclization to form the pyrrolidine ring under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine is unique due to its combination of a nitrobenzoyl group, a fluorophenyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

[2-[(E)-2-(4-fluorophenyl)ethenyl]-3-nitrophenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H17FN2O3/c20-15-9-6-14(7-10-15)8-11-16-17(4-3-5-18(16)22(24)25)19(23)21-12-1-2-13-21/h3-11H,1-2,12-13H2/b11-8+

InChI Key

OMKJLTOBBGRAHT-DHZHZOJOSA-N

Isomeric SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])/C=C/C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C=CC3=CC=C(C=C3)F

Origin of Product

United States

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